Cas no 96424-68-9 (2-Bromo-3-chloropyridine)

2-Bromo-3-chloropyridine is a halogenated pyridine derivative widely used as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its distinct bromo and chloro substituents at the 2- and 3-positions enable selective functionalization, making it valuable for cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. The compound exhibits high reactivity while maintaining stability under standard handling conditions, facilitating its integration into complex molecular frameworks. Its well-defined regiochemistry allows precise modifications, supporting the development of bioactive compounds and specialty chemicals. Suitable for use in research and industrial applications, 2-Bromo-3-chloropyridine is available in high purity to ensure consistent performance in synthetic workflows.
2-Bromo-3-chloropyridine structure
2-Bromo-3-chloropyridine structure
Product Name:2-Bromo-3-chloropyridine
CAS No:96424-68-9
MF:C5H3BrClN
MW:192.441019296646
MDL:MFCD04039344
CID:61844
PubChem ID:7016326
Update Time:2025-10-05

2-Bromo-3-chloropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-chloropyridine
    • 2-BroMo-3-trifluoroMethylpyridine
    • Pyridine, 2-bromo-3-chloro-
    • 3-CHLORO-2-BROMOPYRIDINE
    • 2-bromo-3-chloro-pyridine
    • chloro(bromo)pyridine
    • PubChem5776
    • 2-bromo-3-pyridyl chloride
    • KSC486M1B
    • PYR417
    • GOHBBINNYAWQGO-UHFFFAOYSA-N
    • BCP22144
    • SBB054378
    • AB17348
    • AS06964
    • 2-Bromo-3-chloropyridine (ACI)
    • 2-Bromo-3-chloropyridine,98%
    • AC-5993
    • DB-024303
    • 2-Bromo-3-Chloro Pyridine
    • AKOS005254873
    • J-508212
    • 96424-68-9
    • HY-W007662
    • SY019780
    • Z415645050
    • DB-024302
    • 2-Bromo-3-chloropyridine, 97%
    • DTXSID80426820
    • EN300-90593
    • MFCD04039344
    • SCHEMBL364517
    • CS-W007662
    • B3860
    • CK2601
    • PS-6125
    • MDL: MFCD04039344
    • Inchi: 1S/C5H3BrClN/c6-5-4(7)2-1-3-8-5/h1-3H
    • InChI Key: GOHBBINNYAWQGO-UHFFFAOYSA-N
    • SMILES: ClC1C(Br)=NC=CC=1
    • BRN: 1561638

Computed Properties

  • Exact Mass: 190.91400
  • Monoisotopic Mass: 190.91374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: White powder
  • Density: 1.736
  • Melting Point: 58.0 to 62.0 deg-C
  • Boiling Point: 223.9±20.0 °C at 760 mmHg
  • Flash Point: 89.2±21.8 °C
  • Refractive Index: 1.581
  • PSA: 12.89000
  • LogP: 2.49750
  • Solubility: Insoluble in water

2-Bromo-3-chloropyridine Security Information

2-Bromo-3-chloropyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Bromo-3-chloropyridine Pricemore >>

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2-Bromo-3-chloropyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromotrimethylsilane Solvents: Propionitrile ;  70 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Silyl-mediated halogen/halogen displacement in pyridines and other heterocycles
Schlosser, Manfred; Cottet, Fabrice, European Journal of Organic Chemistry, 2002, (24), 4181-4184

Production Method 2

Reaction Conditions
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether ;  0 °C; 0 °C → -78 °C
1.2 Reagents: Lithium diisopropylamide ;  5 - 10 min, -78 °C
1.3 Reagents: Bromine ;  -78 °C; -78 °C → rt
1.4 Solvents: Water ;  cooled
Reference
A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine
Dhau, Jaspreet S.; Singh, Amritpal; Kasetti, Yoganjaneyulu; Bhatia, Sonam; Bharatam, Parsad V.; et al, Tetrahedron, 2013, 69(48), 10284-10291

Production Method 3

Reaction Conditions
1.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane
1.2 Reagents: Carbon tetrabromide Solvents: Tetrahydrofuran
1.3 Solvents: Water
1.4 Solvents: Dichloromethane
Reference
First regioselective C-2 lithiation of 3- and 4-chloropyridines
Choppin, Sabine; Gros, Philippe; Fort, Yves, European Journal of Organic Chemistry, 2001, (3), 603-606

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  25 °C; 2 - 3 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 - 5 °C
Reference
A process for the preparation of substituted pyridine compounds and intermediates thereof
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
Reference
ATF6 inhibitors and uses thereof as therapeutic agents for treatment of viral infections, neurodegenerative diseases, vascular diseases, or cancer
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Preparation of 2-(pyridin-2-yl)pyrimidines as agrochemical fungicides
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Dibromomethane ,  Sodium bicarbonate ,  tert-Butyl hypochlorite ,  Oxygen ;  20 h, 70 °C
Reference
Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions
Zhang, Xitao; Feng, Xiujuan; Zhang, Haixia; Yamamoto, Yoshinori; Bao, Ming, Green Chemistry, 2019, 21(20), 5565-5570

Production Method 8

Reaction Conditions
1.1 Reagents: Dibromomethane ,  Acetic acid, anhydride with hypofluorous acid Solvents: Dibromomethane
Reference
Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine
Hebel, David; Rozen, Shlomo, Journal of Organic Chemistry, 1988, 53(5), 1123-5

Production Method 9

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ;  40 °C; 4 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Synthesis of 2-bromo-3-chloropyridine
Chai, Hui-fang; Zeng, Xiao-ping; Teng, Ming-gang; Duan, Lian, Guangzhou Huagong, 2013, 41(17), 51-52

Production Method 10

Reaction Conditions
1.1 Reagents: Bromotrimethylsilane
Reference
Bromotrimethylsilane
Martinelli, Michael J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 11

Reaction Conditions
Reference
Utilizing acetyl hypofluorite for chlorination, bromination, and etherification of the pyridine system
Hebel, David; Rozen, Shlomo, Journal of Organic Chemistry, 1991, 56(22), 6298-301

Production Method 12

Reaction Conditions
1.1 Reagents: Butyllithium ,  Ethanol-d Solvents: Tetrahydrofuran
Reference
Homotransmetalation of 2- or 4-bromo-3-halopyridines with butyllithium. Mechanism of the telesubstitution of bromine
Mallet, M.; Queguiner, G., Tetrahedron, 1986, 42(8), 2253-62

2-Bromo-3-chloropyridine Raw materials

2-Bromo-3-chloropyridine Preparation Products

2-Bromo-3-chloropyridine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:96424-68-9)2-Bromo-3-chloropyridine
Order Number:sfd16016
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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Amadis Chemical Company Limited
Gold Member
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(CAS:96424-68-9)2-Bromo-3-chloropyridine
Order Number:A11205
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:25
Price ($):272.0
Email:sales@amadischem.com

Additional information on 2-Bromo-3-chloropyridine

Recent Advances in the Application of 2-Bromo-3-chloropyridine (CAS: 96424-68-9) in Chemical and Pharmaceutical Research

2-Bromo-3-chloropyridine (CAS: 96424-68-9) is a versatile heterocyclic compound that has garnered significant attention in recent years due to its utility as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This research briefing provides an overview of the latest advancements in the application of 2-Bromo-3-chloropyridine, focusing on its role in drug discovery, chemical synthesis, and material science. The compound's unique reactivity profile, attributed to the presence of both bromine and chlorine substituents on the pyridine ring, makes it a valuable building block for constructing complex molecular architectures.

Recent studies have highlighted the use of 2-Bromo-3-chloropyridine in the development of novel kinase inhibitors, particularly those targeting cancer-related pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of selective JAK2 inhibitors, which show promise for treating myeloproliferative neoplasms. The research team employed a palladium-catalyzed cross-coupling reaction to functionalize the bromine position, followed by a nucleophilic aromatic substitution at the chlorine site, yielding a series of potent inhibitors with nanomolar activity.

In the field of material science, 2-Bromo-3-chloropyridine has been utilized as a monomer for constructing conjugated polymers with tunable electronic properties. A breakthrough reported in Advanced Materials (2024) described the synthesis of a new class of organic semiconductors incorporating this building block, exhibiting exceptional charge carrier mobility and stability under ambient conditions. The researchers attributed these properties to the synergistic effects of the halogen atoms on the pyridine core, which facilitate both π-stacking and charge transport.

The compound's safety profile and handling considerations have also been the subject of recent investigations. A comprehensive toxicological assessment published in Chemical Research in Toxicology (2023) evaluated the acute and chronic exposure risks associated with 2-Bromo-3-chloropyridine, providing valuable data for industrial safety protocols. The study recommended specific personal protective equipment and engineering controls for large-scale handling, while confirming the compound's relatively low environmental persistence.

Looking forward, the unique properties of 2-Bromo-3-chloropyridine continue to inspire innovative applications across multiple disciplines. Current research directions include its incorporation into metal-organic frameworks (MOFs) for gas storage applications, development of novel antimicrobial agents, and exploration as a ligand in transition metal catalysis. The compound's commercial availability and well-established synthetic routes ensure its continued importance in chemical and pharmaceutical research for years to come.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:96424-68-9)2-Bromo-3-chloropyridine
sfd16016
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:96424-68-9)2-Bromo-3-chloropyridine
A11205
Purity:99%
Quantity:500g
Price ($):272.0
Email